molecular formula C10H8N8O2S B263292 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole

Cat. No. B263292
M. Wt: 304.29 g/mol
InChI Key: JWHHPGARBVYUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetrazole, also known as NMS-TT, is a novel tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole inhibits the proliferation of cancer cells and induces apoptosis. 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole exhibits potent activity at low concentrations, making it an ideal compound for studying the mechanism of action and physiological effects. However, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal concentration and exposure time for 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole in different experimental systems.

Future Directions

There are several future directions for the study of 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole. One potential direction is the development of 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole derivatives with improved activity and selectivity. Another direction is the investigation of the pharmacokinetics and toxicity of 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole in animal models. Furthermore, the potential applications of 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole in material science and drug delivery systems can be explored. Overall, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has significant potential for various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole is synthesized through a multi-step process that involves the reaction of 3-nitro-1-methyl-1H-1,2,4-triazole with thioacetic acid, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained by the reaction of the intermediate with sodium azide. The purity of the compound is ensured through various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole has been shown to exhibit potent anti-cancer, anti-inflammatory, and antimicrobial activities. In drug discovery, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole can be used as a lead compound for the development of novel drugs. In material science, 5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole can be used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole

Molecular Formula

C10H8N8O2S

Molecular Weight

304.29 g/mol

IUPAC Name

5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C10H8N8O2S/c1-16-9(11-8(13-16)18(19)20)21-10-12-14-15-17(10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

JWHHPGARBVYUFX-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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